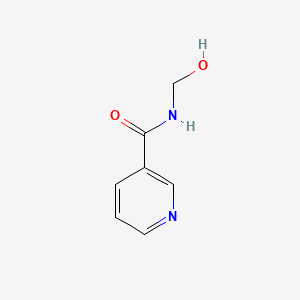

N-(Hydroxymethyl)nicotinamide

説明

structure

Structure

3D Structure

特性

IUPAC Name |

N-(hydroxymethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-5-9-7(11)6-2-1-3-8-4-6/h1-4,10H,5H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFKIOFLCXKVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189205 | |

| Record name | Nicoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-99-1 | |

| Record name | N-(Hydroxymethyl)nicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicoform | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(HYDROXYMETHYL)NICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N1YGM997E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(Hydroxymethyl)nicotinamide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Hydroxymethyl)nicotinamide (HMN) is a derivative of nicotinamide, a form of vitamin B3. While direct and extensive research on the specific molecular mechanisms of HMN is limited, its structural similarity to nicotinamide provides a strong basis for its proposed biological activities. This technical guide synthesizes the available information on HMN and extrapolates its potential mechanisms of action from the well-documented activities of its parent compound, nicotinamide. The primary proposed mechanisms for HMN encompass antimicrobial activity, potential anti-inflammatory effects, and modulation of cellular metabolism through its influence on NAD+ dependent pathways. This document aims to provide a comprehensive overview for researchers and professionals in drug development by detailing these proposed mechanisms, presenting relevant data, and outlining potential experimental approaches for further investigation.

Introduction

This compound is a pyridinecarboxamide that is functionally related to nicotinamide.[1] Its chemical structure features a hydroxymethyl group attached to the amide nitrogen of nicotinamide. This modification is anticipated to alter its physicochemical properties and biological activity compared to the parent molecule. While HMN itself is primarily identified as an antimicrobial agent[2][3][4], a deeper understanding of its mechanism of action requires a thorough examination of the known biological roles of nicotinamide and its derivatives.

The core of nicotinamide's function lies in its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in a vast array of enzymatic reactions essential for cellular energy metabolism, DNA repair, and signaling.[5][6] Therefore, the mechanisms of action for HMN are likely intertwined with the modulation of NAD+-dependent pathways.

Proposed Mechanisms of Action

The biological effects of this compound are thought to be multifaceted, stemming from its identity as a nicotinamide analogue and its potential to act as a pro-drug.

Antimicrobial Activity

This compound has been explicitly identified as an antimicrobic agent.[2][3][4] While detailed studies on its direct antimicrobial mechanism are not extensively published, research on a closely related compound, 1-methyl-N'-(hydroxymethyl)nicotinamide, suggests a plausible mode of action. This related molecule is proposed to act as a precursor that can simultaneously release formaldehyde, a known potent antibacterial agent.[1] Given the structural similarity, it is conceivable that HMN could act in a similar manner, delivering formaldehyde to exert its antimicrobial effects.

Another potential, though less direct, antimicrobial mechanism could be through the modulation of the host's immune response, a known effect of nicotinamide.[7] Nicotinamide has been shown to enhance host defense against various pathogens.

Anti-Inflammatory Effects

Nicotinamide is well-documented to possess significant anti-inflammatory properties.[5][8] It can inhibit the production of several pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α.[5][8][9] The primary mechanism for this is believed to be the inhibition of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1).[8] Over-activation of PARP-1 in response to cellular stress can deplete cellular NAD+ and ATP, leading to cell death and inflammation. By inhibiting PARP-1, nicotinamide helps to preserve cellular energy levels and reduce the inflammatory response.

Given that HMN is a nicotinamide derivative, it is highly probable that it shares these anti-inflammatory properties. A study on 1-methyl-N'-(hydroxymethyl)nicotinamide also suggests that this class of compounds may possess combined anti-inflammatory and antibacterial properties.[1]

Modulation of NAD+-Dependent Pathways

The central role of nicotinamide as a precursor to NAD+ suggests that HMN could influence a wide range of cellular processes through its impact on the cellular NAD+ pool.

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, aging, and cellular stress responses.[2] Nicotinamide is a known feedback inhibitor of sirtuins.[10][11] By binding to sirtuins, nicotinamide can modulate their activity, thereby influencing downstream cellular processes. It is plausible that HMN, due to its structural similarity to nicotinamide, could also act as a modulator of sirtuin activity. However, it is also important to note that the in vivo effect of nicotinamide on sirtuins can be complex; while it acts as an inhibitor in vitro, its conversion to NAD+ in cells can lead to a subsequent stimulation of sirtuin activity.[10][11]

NAD+ is an essential substrate for PARP-1, an enzyme critical for DNA repair.[5][7] By potentially influencing the cellular NAD+ pool, HMN could indirectly affect the efficiency of DNA repair mechanisms. Enhanced DNA repair is vital for maintaining genomic stability and protecting cells from damage that can lead to mutations and diseases like cancer.[2]

Antioxidant Properties

Nicotinamide and its derivatives have been shown to possess antioxidant properties.[2] They can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[2] This antioxidant activity is crucial for maintaining cellular homeostasis. The hydroxymethyl group in HMN might also contribute to its antioxidant potential.

Signaling Pathways and Experimental Workflows

To elucidate the precise mechanism of action of this compound, a series of experimental investigations would be required. Below are diagrams representing hypothetical signaling pathways and experimental workflows based on the proposed mechanisms.

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for investigating HMN's mechanism.

Quantitative Data

As of the date of this publication, there is a lack of publicly available, specific quantitative data for this compound, such as IC50 values for enzyme inhibition, binding affinities, or specific antimicrobial concentrations. The data presented below for nicotinamide is provided as a reference to guide future experimental design for HMN.

Table 1: Reference Quantitative Data for Nicotinamide

| Parameter | Target/Assay | Value | Species | Reference |

| IC50 | SIRT1 Inhibition | ~50 µM | Human | [12] |

| IC50 | SIRT2 Inhibition | ~100 µM | Human | [12] |

| IC50 | SIRT3 Inhibition | ~37 µM | Human | [12] |

| Inhibition Range | Pro-inflammatory Cytokine Release (in vitro) | 2 - 40 mmol/L | Human | [5] |

| MIC100 | P. aeruginosa | 1.5 - 4% | - | [7] |

| MIC100 | S. aureus | 1.5 - 4% | - | [7] |

| MIC100 | E. coli | 1.5 - 4% | - | [7] |

| MIC100 | A. brasiliensis | 1.5 - 4% | - | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method to assess the antimicrobial activity of a compound.

-

Preparation of HMN Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution.

-

Bacterial Culture Preparation: Grow the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the HMN stock solution in the broth medium.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of HMN that completely inhibits visible bacterial growth.

In Vitro Anti-Inflammatory Assay using Macrophages

This protocol assesses the ability of HMN to suppress the inflammatory response in immune cells.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Plating: Seed the macrophages into 24-well plates and allow them to adhere overnight.

-

Pre-treatment with HMN: Treat the cells with various concentrations of HMN for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

In Vitro Sirtuin Activity Assay

This protocol can determine if HMN directly modulates the activity of sirtuin enzymes.

-

Reagents: Obtain a commercial sirtuin activity assay kit (e.g., for SIRT1), which typically includes the recombinant sirtuin enzyme, a fluorogenic acetylated peptide substrate, NAD+, and a developer solution.

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, the fluorogenic substrate, NAD+, and varying concentrations of HMN.

-

Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme to each well. Include a no-enzyme control and a no-inhibitor control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the reaction and add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. A decrease in fluorescence in the presence of HMN indicates inhibition of sirtuin activity.

Conclusion and Future Directions

This compound is a compound with potential therapeutic applications, primarily as an antimicrobial and possibly as an anti-inflammatory agent. Its mechanism of action is likely multifaceted and deeply rooted in the well-established biological roles of its parent compound, nicotinamide. The proposed mechanisms, including formaldehyde release, modulation of sirtuins and PARP-1, and antioxidant activity, provide a solid framework for future research.

To fully elucidate the mechanism of action of HMN and unlock its therapeutic potential, further in-depth studies are imperative. Key areas for future investigation include:

-

Direct confirmation of formaldehyde release and its contribution to antimicrobial activity.

-

Quantitative assessment of HMN's inhibitory activity against sirtuins and PARP-1 in comparison to nicotinamide.

-

In vivo studies to evaluate the efficacy and safety of HMN in animal models of infection and inflammation.

-

Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of HMN.

A comprehensive understanding of these aspects will be crucial for the development of this compound as a potential therapeutic agent.

References

- 1. Search for drugs of the combined anti-inflammatory and anti-bacterial properties: 1-methyl-N'-(hydroxymethyl)nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Antibacterial | TargetMol [targetmol.com]

- 4. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 9. Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

Hydroxymethylnicotinamide: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethylnicotinamide (HMN), a derivative of nicotinamide (Vitamin B3), is a compound of growing interest in the scientific community. This technical guide provides a comprehensive overview of the current understanding of HMN's biological activity, drawing from available research on HMN and its parent compound, nicotinamide. This document summarizes its proposed mechanisms of action, including its role as a potential NAD+ precursor, its antimicrobial and anti-inflammatory properties, and its influence on cellular pathways such as those involving sirtuins and DNA repair. This guide also presents available quantitative data and detailed experimental methodologies to facilitate further research and development.

Introduction

Hydroxymethylnicotinamide is a nicotinamide derivative characterized by the addition of a hydroxymethyl group.[1] This structural modification is believed to influence its biological properties, distinguishing it from its well-studied precursor, nicotinamide. The primary areas of investigation into HMN's biological activity include its potential as an antimicrobial and anti-inflammatory agent. Its mechanism of action is hypothesized to be linked to its role in cellular metabolism, particularly its potential to influence intracellular levels of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in numerous cellular processes.

Proposed Mechanisms of Action

The biological activities of Hydroxymethylnicotinamide are thought to be multifaceted, primarily stemming from its relationship with nicotinamide and NAD+ metabolism.

NAD+ Precursor and Sirtuin Modulation

HMN is suggested to act as a precursor to NAD+, a vital coenzyme in cellular metabolism.[2] By potentially increasing the intracellular pool of NAD+, HMN may influence the activity of NAD+-dependent enzymes, such as sirtuins. Sirtuins are a class of deacetylases that play crucial roles in regulating metabolism, cellular stress responses, and aging.[1] The interaction of nicotinamide and its derivatives with sirtuins is a key area of research, and by extension, HMN is proposed to modulate these pathways.[1]

Caption: Proposed pathway of HMN as a NAD+ precursor to modulate sirtuin activity.

Antimicrobial Activity

HMN has been identified as an antimicrobial agent.[3][4][5][6] The precise mechanism of its antimicrobial action is not fully elucidated but may be linked to the release of formaldehyde, which has antibacterial properties. This is supported by research on a related compound, 1-methyl-N'-(hydroxymethyl)nicotinamide, which is suggested to act as a precursor that simultaneously releases formaldehyde and the anti-inflammatory agent 1-methylnicotinamide (MNA+).

Anti-inflammatory Effects

The anti-inflammatory properties of HMN are another key area of its biological activity.[2] Nicotinamide, the parent compound, is known to possess anti-inflammatory effects, and it is proposed that HMN shares these characteristics.[1] The mechanism may involve the modulation of inflammatory pathways and a reduction in the production of pro-inflammatory cytokines.[1]

Antioxidant Properties and DNA Repair

Derivatives of nicotinamide have been shown to have antioxidant properties by neutralizing reactive oxygen species (ROS).[1] This activity is crucial for protecting cells from oxidative damage. Furthermore, by potentially influencing NAD+ levels, HMN may play a role in DNA repair processes, as NAD+ is a coenzyme for enzymes involved in DNA repair.[1]

Caption: Proposed antioxidant and DNA repair mechanisms of HMN.

Quantitative Data

Direct quantitative data on the biological activity of Hydroxymethylnicotinamide is limited in publicly available literature. The following table includes data for a closely related derivative, 1-methyl-N'-(hydroxymethyl)nicotinamide, to provide a preliminary indication of its potential antimicrobial efficacy.

Table 1: Antimicrobial Activity of 1-methyl-N'-(hydroxymethyl)nicotinamide

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Enterococcus faecalis | 0.51 |

| Pseudomonas aeruginosa | 2.05 |

Data from a study on 1-methyl-N'-(hydroxymethyl)nicotinamide, a derivative of HMN.

Experimental Protocols

Detailed experimental protocols for assessing the biological activities of Hydroxymethylnicotinamide are crucial for reproducible research. The following sections outline methodologies for key experiments, based on established protocols for related compounds.

Synthesis of Hydroxymethylnicotinamide

A reported method for the synthesis of N-hydroxymethyl-nicotinamide involves the reaction of nicotinamide with formaldehyde in the presence of a base.[3]

Materials:

-

Nicotinamide

-

Formaldehyde (36.8% aqueous solution)

-

Potassium carbonate

-

Boiling water bath

Procedure:

-

Combine 3.0 g of nicotinamide, 5.0 ml of formaldehyde solution, and 0.03 g of potassium carbonate.

-

Heat the mixture in a boiling water bath for one hour.

-

The product, N-hydroxymethyl-nicotinamide, can be isolated and purified. The reported yield for this method is 72.4%.[3]

Caption: Workflow for the synthesis of Hydroxymethylnicotinamide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from methods used for other nicotinamide derivatives and is suitable for determining the Minimum Inhibitory Concentration (MIC) of HMN.[4]

Materials:

-

Hydroxymethylnicotinamide

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Resazurin solution

Procedure:

-

Prepare a stock solution of HMN in DMSO.

-

Perform serial two-fold dilutions of the HMN stock solution in the appropriate broth (MHB or SDB) in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism without HMN) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, add resazurin solution to each well to assess microbial growth. A color change indicates viable microorganisms.

-

The MIC is the lowest concentration of HMN at which no color change occurs, indicating complete growth inhibition.[4]

Sirtuin Inhibition Assay

This protocol is based on assays used to determine the inhibitory activity of nicotinamide on sirtuins and can be adapted for HMN.

Materials:

-

Recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT3)

-

Fluorogenic sirtuin substrate peptide

-

NAD+

-

Hydroxymethylnicotinamide

-

Assay buffer

-

Developer solution

-

96-well plate (black, for fluorescence)

-

Fluorometric plate reader

Procedure:

-

Prepare a series of dilutions of HMN in the assay buffer.

-

In a 96-well plate, add the sirtuin enzyme, the fluorogenic substrate, and NAD+.

-

Add the different concentrations of HMN to the wells. Include a control with no inhibitor.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each HMN concentration and determine the IC50 value (the concentration of HMN that inhibits 50% of the enzyme activity).[7]

Conclusion and Future Directions

Hydroxymethylnicotinamide presents a promising area for research in drug development, particularly in the fields of antimicrobial and anti-inflammatory therapies. While the current body of literature provides a foundational understanding of its potential biological activities, there is a clear need for more extensive quantitative research. Future studies should focus on determining specific IC50 and MIC values for HMN against a broad range of targets and microorganisms. In vivo studies are also essential to elucidate its pharmacokinetic profile, efficacy, and safety. A deeper investigation into its mechanism of action, particularly its interaction with sirtuins and its role in NAD+ metabolism, will be critical in realizing its full therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such vital research.

References

- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of sirtuin enzyme activity using a substrate-agnostic fluorometric nicotinamide assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(Hydroxymethyl)nicotinamide as a Potential NAD+ Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3] The age-associated decline in NAD+ levels has been linked to a range of metabolic and age-related diseases, spurring the search for effective NAD+ precursors.[1] N-(Hydroxymethyl)nicotinamide (NHM) is a derivative of nicotinamide (NAM), a well-established NAD+ precursor.[4][5] While direct evidence for NHM as an NAD+ precursor is currently limited, its chemical structure suggests it may function as a prodrug, releasing nicotinamide upon metabolic conversion. This guide provides a comprehensive overview of the current knowledge surrounding NHM, its synthesis, and its potential as an NAD+ precursor based on the well-documented activities of its parent compound, nicotinamide. We will explore the hypothesized metabolic pathways, potential therapeutic implications, and the experimental protocols required to validate these hypotheses.

Chemical Properties and Synthesis of this compound

This compound is an antimicrobial agent that can be synthesized from nicotinamide.[4][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H8N2O2 | [7] |

| Molecular Weight | 152.15 g/mol | [7] |

| CAS Number | 3569-99-1 | [7] |

| Melting Point | 152-154 °C | |

| Appearance | Solid | |

| SMILES | OCNC(=O)c1cccnc1 | |

| InChI Key | JRFKIOFLCXKVOT-UHFFFAOYSA-N |

Synthesis Protocol

This compound can be synthesized by treating nicotinamide with an excess of formaldehyde in the presence of a base, such as potassium carbonate.[4] A study on its synthesis reported a yield of 72.4% under optimized conditions.[4]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Nicotinamide (3.0 g)

-

Formaldehyde (36.8% aqueous solution, 5.0 ml)

-

Potassium carbonate (0.03 g)

-

-

Procedure:

-

Combine nicotinamide, formaldehyde solution, and potassium carbonate in a suitable reaction vessel.

-

Heat the mixture in a boiling water bath for one hour.

-

Monitor the reaction for the formation of this compound.

-

Upon completion, proceed with appropriate workup and purification steps to isolate the final product.

-

Proposed Metabolism and Mechanism of Action

It is hypothesized that this compound acts as a prodrug of nicotinamide. In vivo, it is likely metabolized to release nicotinamide and formaldehyde. The released nicotinamide can then enter the NAD+ salvage pathway to be converted into NAD+.[8]

Caption: Proposed metabolic pathway of this compound to NAD+.

The key enzyme in the conversion of nicotinamide to NMN is nicotinamide phosphoribosyltransferase (NAMPT).[8] NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[8]

The NAD+ Salvage Pathway

The salvage pathway is the primary route for NAD+ synthesis, recycling nicotinamide produced from the degradation of NAD+ by enzymes like sirtuins and PARPs.[8]

Caption: Overview of the NAD+ Salvage Pathway.

Potential Effects on NAD+ Levels and Sirtuin Activity (Inferred from Nicotinamide)

Assuming NHM is efficiently converted to nicotinamide, its administration would be expected to increase intracellular NAD+ levels.[9] The effects of nicotinamide on sirtuin activity are complex; while it is a precursor to the sirtuin co-substrate NAD+, high concentrations of nicotinamide can act as a feedback inhibitor of sirtuin activity.[10][11][12]

Caption: The dual role of nicotinamide in modulating sirtuin activity.

Pharmacokinetics of Nicotinamide (as a proxy for NHM)

The following tables summarize the pharmacokinetic data for nicotinamide from human and animal studies. This information can serve as a preliminary guide for designing studies on NHM, with the caveat that the metabolic conversion of NHM to NAM may alter the pharmacokinetic profile.

Table 2: Pharmacokinetics of Oral Nicotinamide in Humans

| Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-life (t1/2) | Reference |

| 1 g | ~1.5 h | ~1.5 h | [13] | |

| 2 g | ~4 h | ~4 h | [13] | |

| 3 g | 30 min | [14] | ||

| 4 g | ~7-9 h | ~7-9 h | [13] | |

| 6 g | 156.4 +/- 33.6 µg/ml | 30 min | ~7-9 h | [13][14] |

| 10 g | Maintained for at least 4 h | > 3 h | [14] |

Table 3: Pharmacokinetics of Nicotinamide in Mice

| Dose (i.p.) | Peak Plasma Concentration (Cmax) | Initial Half-life | Terminal Half-life | Reference |

| 100 mg/kg | 1,000 nmol/ml | 0.8 h | 3.4 h | [9] |

| 500 mg/kg | 4,800 nmol/ml | 2 h | 5.6 h | [9] |

Experimental Protocols to Validate NHM as an NAD+ Precursor

In Vitro Assessment of NHM as an NAD+ Precursor

This protocol outlines the steps to determine if NHM can increase intracellular NAD+ levels in a cell culture model.

Caption: Workflow for in vitro testing of NHM as an NAD+ precursor.

Detailed Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293, HepG2) in 6-well plates and grow to ~80% confluency.

-

Treatment: Prepare stock solutions of NHM in a suitable solvent (e.g., DMSO or cell culture medium). Treat cells with a range of NHM concentrations (e.g., 1 µM to 1 mM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.

-

Metabolite Extraction:

-

Wash cells with ice-cold PBS.

-

Add 200 µL of ice-cold extraction buffer (e.g., 0.5 M perchloric acid or methanol:water 80:20).

-

Scrape cells and transfer the lysate to a microfuge tube.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant for NAD+ analysis.

-

-

NAD+ Quantification: Measure NAD+ levels in the extracts using a commercially available NAD+/NADH assay kit (enzymatic cycling assay) or by LC-MS for greater specificity and the ability to measure other related metabolites.[15][16][17][18][19]

In Vivo Assessment of NHM as an NAD+ Precursor

This protocol describes an animal study to evaluate the in vivo efficacy of NHM in boosting tissue NAD+ levels.

Caption: Workflow for in vivo evaluation of NHM as an NAD+ precursor.

Detailed Protocol:

-

Animal Model: Use a standard laboratory animal model such as C57BL/6J mice.

-

Administration: Administer NHM via a relevant route, such as oral gavage, at a range of doses. Include a vehicle control group.

-

Sample Collection: At specified time points post-administration, collect blood samples and harvest tissues of interest (e.g., liver, muscle, brain).

-

Sample Processing:

-

For blood, centrifuge to separate plasma.

-

For tissues, snap-freeze in liquid nitrogen and store at -80°C.

-

Homogenize tissues in an appropriate extraction buffer.

-

-

NAD+ Measurement: Quantify NAD+ levels in plasma and tissue extracts using LC-MS or an enzymatic assay.

Toxicology and Safety

There is limited specific toxicological data available for this compound. The material safety data sheet indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] As a derivative of nicotinamide, it is prudent to consider the safety profile of high-dose nicotinamide. High doses of nicotinamide are generally well-tolerated, but can cause side effects.[14][20][21][22][23] It is also important to note that high-level nicotinamide administration can inhibit PARPs and alter cellular methyl metabolism.[20][21]

Conclusion and Future Directions

This compound presents a chemically plausible but experimentally unverified candidate as a NAD+ precursor. Its potential to act as a prodrug for nicotinamide warrants further investigation. The immediate next steps should involve in vitro and in vivo studies as outlined in this guide to:

-

Confirm the metabolic conversion of NHM to nicotinamide.

-

Quantify the efficiency of NHM in raising intracellular and tissue NAD+ levels compared to established precursors like nicotinamide and nicotinamide riboside.

-

Evaluate the pharmacokinetic and pharmacodynamic profile of NHM.

-

Assess the safety and tolerability of NHM in preclinical models.

Successful validation of NHM as a NAD+ precursor could open new avenues for the development of novel therapeutics targeting NAD+ metabolism for the treatment of age-related and metabolic diseases.

References

- 1. discover.library.noaa.gov [discover.library.noaa.gov]

- 2. NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 4. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H8N2O2 | CID 77116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|3569-99-1|MSDS [dcchemicals.com]

- 8. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotinamide pharmacokinetics in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jinfiniti.com [jinfiniti.com]

- 19. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry | MDPI [mdpi.com]

- 20. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment | Semantic Scholar [semanticscholar.org]

- 23. epa.gov [epa.gov]

The Potential Role of N-(Hydroxymethyl)nicotinamide in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Hydroxymethyl)nicotinamide (HMN), a derivative of nicotinamide (vitamin B3), is a compound of growing interest in the pharmaceutical and life sciences sectors. While direct research into its specific metabolic functions is nascent, its structural similarity to nicotinamide provides a strong foundation for predicting its engagement with key cellular metabolic pathways. This technical guide synthesizes the current understanding of nicotinamide's central role in cellular energy, signaling, and repair, and extrapolates the potential mechanisms through which this compound may exert its biological effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing a framework for future investigation into this promising molecule.

Introduction to this compound

This compound (HMN), also known as nikomethamide, is a chemical entity structurally derived from nicotinamide through the addition of a hydroxymethyl group to the amide nitrogen.[1] This modification has the potential to alter the molecule's bioavailability, enzymatic interactions, and overall cellular activity compared to its parent compound. Currently, HMN is recognized primarily as an antimicrobial agent and is being investigated for various therapeutic applications, including in dermatology.[2][3] Its functional relationship to nicotinamide, a cornerstone of cellular metabolism, suggests a broader biological significance that is yet to be fully elucidated.

The Central Role of Nicotinamide in Cellular Metabolism

To understand the potential role of HMN, it is imperative to first review the well-established functions of nicotinamide in cellular metabolism. Nicotinamide is a primary precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in all living cells.[4][5] NAD+ participates in a vast array of redox reactions essential for energy production and also serves as a substrate for several key signaling enzymes.

The NAD+ Salvage Pathway

The primary route for NAD+ synthesis from nicotinamide is the salvage pathway. In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylylated to form NAD+. This pathway is crucial for replenishing NAD+ pools that are consumed by various enzymes.[6][7]

Sirtuins: Metabolic and Stress Response Regulators

Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in regulating metabolism, DNA repair, and inflammation.[1] By removing acetyl groups from various protein substrates, sirtuins modulate their activity. This deacetylation reaction consumes NAD+ and produces nicotinamide. Nicotinamide, in turn, can act as an inhibitor of sirtuin activity through a feedback mechanism.[2][8] Given its structural similarity, HMN may also modulate sirtuin activity.

Poly(ADP-ribose) Polymerases (PARPs): Guardians of Genomic Stability

PARPs are enzymes that are activated by DNA damage. They utilize NAD+ to synthesize poly(ADP-ribose) chains on themselves and other nuclear proteins, which recruits DNA repair machinery.[9] This process leads to significant consumption of cellular NAD+ pools. Nicotinamide can inhibit PARP activity, and this has implications for cancer therapy.[10] It is plausible that HMN could also influence PARP-mediated DNA repair.

Mitochondrial Function and Cellular Energetics

Mitochondria are the primary sites of cellular respiration and ATP production, processes that are heavily dependent on NAD+. Nicotinamide has been shown to influence mitochondrial quality and function, in part by modulating NAD+ levels and sirtuin activity.[1] Specifically, nicotinamide treatment can affect mitochondrial respiration and the production of reactive oxygen species (ROS).[1]

Quantitative Data on Nicotinamide's Metabolic Effects

While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize key findings for its parent compound, nicotinamide. These data provide a benchmark for potential future studies on HMN.

| Parameter | Cell Type | Nicotinamide Concentration | Observed Effect | Reference |

| Sirtuin Activity | Various | 50 µM - 1.6 mM (IC50) | Inhibition of SIRT1, SIRT2, SIRT3, and SIRT5 | [11] |

| PARP Activity | MDA-MB-436 breast cancer cells | 0.5 mM - 1 mM | Dose-dependent inhibition of in vitro and endogenous PARP activity | [10] |

| NAD+ Levels | Human fibroblasts | 5 mM | ~2-fold increase in NAD+ levels and NAD+/NADH ratio within 24 hours | [8] |

| Mitochondrial Respiration | Primary human fibroblasts | Not specified | Decrease in mitochondrial respiration and reactive oxygen species production | [1] |

| Cell Viability (under hypoxia) | Rat cardiomyocytes | Not specified | Protection against hypoxia-induced necrosis and apoptosis | [12] |

Table 1: Summary of Quantitative Effects of Nicotinamide on Cellular Metabolism.

Experimental Protocols for Investigating Nicotinamide and its Derivatives

The following are generalized methodologies that have been employed to study the effects of nicotinamide on cellular metabolism. These protocols can be adapted for the investigation of this compound.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines can be used depending on the research question (e.g., primary human fibroblasts, cancer cell lines like MDA-MB-436, or cardiomyocytes).

-

Culture Conditions: Cells are typically maintained in standard culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO, water) and added to the culture medium at various concentrations for defined periods.

Measurement of Intracellular NAD+ and NADH Levels

-

Enzymatic Cycling Assay: This method relies on the ability of NAD+ or NADH to participate in a series of enzymatic reactions that lead to the production of a fluorescent or colorimetric product. The rate of product formation is proportional to the concentration of NAD+ or NADH in the sample.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers a highly sensitive and specific method for the absolute quantification of NAD+ and NADH.

Sirtuin and PARP Activity Assays

-

In Vitro Enzyme Assays: Recombinant sirtuin or PARP enzymes are incubated with their respective substrates (e.g., an acetylated peptide for sirtuins, NAD+ and activated DNA for PARP) in the presence or absence of the test compound (HMN). Enzyme activity is then measured using fluorescent, colorimetric, or radioisotopic methods.

-

Cell-Based Assays: The activity of sirtuins and PARPs can be assessed in whole cells by measuring the acetylation status of known sirtuin substrates or the extent of poly(ADP-ribosyl)ation following a DNA damaging agent, respectively, using techniques like Western blotting or immunofluorescence.

Analysis of Mitochondrial Function

-

Seahorse XF Analyzer: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

-

Mitochondrial Membrane Potential: Fluorescent dyes such as JC-1 or TMRE can be used to assess the mitochondrial membrane potential, an indicator of mitochondrial health.

-

Reactive Oxygen Species (ROS) Measurement: Cellular ROS levels can be quantified using fluorescent probes like DCFDA or MitoSOX Red.

Future Directions and Conclusion

The study of this compound's role in cellular metabolism is a promising area of research. Based on its structural relationship to nicotinamide, it is hypothesized that HMN will interact with the NAD+ salvage pathway, modulate the activity of NAD+-dependent enzymes like sirtuins and PARPs, and influence mitochondrial bioenergetics. The addition of the hydroxymethyl group may alter its potency, specificity, and pharmacokinetic properties compared to nicotinamide, potentially offering therapeutic advantages.

Future research should focus on direct experimental validation of these hypotheses. The protocols outlined in this guide provide a roadmap for such investigations. Elucidating the precise mechanisms of action of this compound will be crucial for its development as a potential therapeutic agent for a range of metabolic and age-related diseases. This technical guide serves as a foundational document to stimulate and guide these future research endeavors.

References

- 1. Nicotinamide enhances mitochondria quality through autophagy activation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of poly (ADP) ribose polymerase-1 inhibition by nicotinamide as a possible additive treatment to modulate host immune response and prevention of cytokine storm in COVID-19 - Indian Journal of Medical Sciences [ijmsweb.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 12. Nicotinamide pretreatment protects cardiomyocytes against hypoxia-induced cell death by improving mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Dance: An In-depth Technical Guide to the Interaction of N-(Hydroxymethyl)nicotinamide with Sirtuins

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the nuanced and largely unexplored interaction between N-(Hydroxymethyl)nicotinamide and the sirtuin family of proteins. While the parent compound, nicotinamide (NAM), is a well-documented modulator of sirtuin activity, the introduction of a hydroxymethyl group presents a compelling avenue for novel therapeutic development. This document provides a comprehensive overview of the established role of nicotinamide in sirtuin biology, hypothesizes the potential impact of this compound, and furnishes detailed experimental protocols to facilitate empirical investigation into this promising area of research.

Introduction: The Sirtuin Family and the Dual Role of Nicotinamide

Sirtuins are a class of NAD dependent protein deacetylases and ADP-ribosyltransferases that play crucial roles in a multitude of cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[1][2] The activity of sirtuins is intrinsically linked to the cellular availability of their co-substrate, NAD+. Nicotinamide (NAM), a form of vitamin B3, is a key player in this regulatory network, exhibiting a paradoxical dual function.

On one hand, NAM is a product of the sirtuin-catalyzed deacetylation reaction and acts as a noncompetitive feedback inhibitor of sirtuin activity.[1][2] This inhibition occurs through a base exchange mechanism where NAM reacts with an O-alkylamidate intermediate to regenerate NAD+.[3] On the other hand, NAM is a crucial precursor in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells.[1][4] Consequently, under certain cellular conditions, an influx of NAM can lead to an increase in the cellular NAD+ pool, thereby promoting sirtuin activity.[1][4] This intricate balance underscores the complexity of targeting sirtuins with NAM-related compounds.

This compound, a derivative of nicotinamide, has been identified as an antimicrobial agent.[5] Its structural similarity to NAM suggests the potential for interaction with sirtuins, yet this remains an uncharted area of research. This guide aims to provide the foundational knowledge and practical tools necessary to explore this interaction.

Hypothesized Interaction of this compound with Sirtuins

The introduction of a hydroxymethyl group to the amide nitrogen of nicotinamide could alter its interaction with sirtuins in several ways:

-

Altered Binding Affinity: The hydroxymethyl group may sterically hinder or create new hydrogen bonding opportunities within the C-pocket of the sirtuin active site, where nicotinamide is known to bind. This could result in a different inhibitory potency compared to NAM.

-

Modified Prodrug Properties: this compound may act as a prodrug, slowly releasing nicotinamide within the cell. This could lead to a more sustained, low-level inhibition or, conversely, a more controlled elevation of intracellular NAD+ levels, ultimately activating sirtuins.

-

Direct Sirtuin Activation: While less likely based on the known mechanism of NAM, the possibility of the hydroxymethyl group interacting with other residues in the active site to allosterically activate the enzyme cannot be entirely dismissed without empirical evidence.

The following sections provide the necessary experimental frameworks to test these hypotheses.

Quantitative Data on Nicotinamide-Sirtuin Interaction

To provide a baseline for investigating this compound, the following table summarizes known quantitative data for the interaction of nicotinamide with various sirtuins.

| Sirtuin Isoform | IC50 for Nicotinamide (µM) | Inhibition Type | Reference |

| ySir2 | < 50 | Noncompetitive | [2] |

| hSIRT1 | ~50 | Noncompetitive | [2] |

| hSIRT2 | ~100 | - | [6] |

| hSIRT3 | 36.7 | Mixed Noncompetitive | [6] |

| hSIRT5 | 1600 | - | [6] |

Experimental Protocols

This section details the methodologies for synthesizing this compound and for assessing its impact on sirtuin activity.

Synthesis of this compound

This protocol is adapted from Zhang HK, et al. (1992).[5]

Materials:

-

Nicotinamide (3.0 g)

-

Formaldehyde (36.8% aqueous solution, 5.0 ml)

-

Potassium carbonate (0.03 g)

-

Distilled water

-

Boiling water bath

-

Reaction vessel

Procedure:

-

In a suitable reaction vessel, combine 3.0 g of nicotinamide, 5.0 ml of a 36.8% aqueous formaldehyde solution, and 0.03 g of potassium carbonate.

-

Heat the mixture in a boiling water bath for one hour.

-

Monitor the reaction progress using an appropriate method (e.g., thin-layer chromatography).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the product, this compound, using standard recrystallization or chromatographic techniques.

-

Confirm the identity and purity of the synthesized compound using analytical methods such as NMR, mass spectrometry, and melting point determination.

In Vitro Sirtuin Activity Assays

Several methods can be employed to measure the effect of this compound on sirtuin activity in vitro.

This assay measures the production of nicotinamide, a direct product of the sirtuin deacetylation reaction.[7][8][9][10]

Materials:

-

Recombinant human sirtuin (e.g., SIRT1)

-

Acetylated peptide substrate (e.g., a p53-derived peptide with a fluorescent tag)

-

NAD+

-

This compound (at various concentrations)

-

Nicotinamidase (yPnc1)

-

Glutamate dehydrogenase (GDH)

-

α-ketoglutarate

-

NAD(P)H

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

96-well microplate

-

Plate reader capable of measuring fluorescence or absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the sirtuin enzyme, the acetylated peptide substrate, and NAD+ in the assay buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction wells.

-

Initiate the reaction by adding the enzyme or substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the sirtuin reaction (e.g., by adding a developer solution containing nicotinamidase and glutamate dehydrogenase).

-

The nicotinamidase will convert the nicotinamide produced by the sirtuin to nicotinic acid and ammonia.

-

The glutamate dehydrogenase will then use the ammonia to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NAD(P)H to NAD(P)+.

-

Measure the decrease in NAD(P)H absorbance at 340 nm or the fluorescence of a coupled reporter.

-

Calculate the percentage of sirtuin inhibition at each concentration of this compound and determine the IC50 value.

This method directly measures the formation of the deacetylated peptide product.

Materials:

-

Same as in 4.2.1, but without the coupled enzyme system.

-

HPLC system with a suitable column (e.g., C18)

-

Mobile phase appropriate for separating the acetylated and deacetylated peptides.

Procedure:

-

Perform the sirtuin reaction as described in steps 1-4 of the fluorometric assay.

-

Stop the reaction by adding an acid (e.g., trifluoroacetic acid).

-

Inject a sample of the reaction mixture into the HPLC system.

-

Separate the acetylated and deacetylated peptide substrates using an appropriate gradient.

-

Quantify the peak areas corresponding to the two peptide forms.

-

Calculate the percentage of substrate conversion and determine the effect of this compound.

Cellular Assays for Sirtuin Activity

To assess the effect of this compound in a cellular context, the following assays can be performed.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

This compound

-

Cell lysis buffer

-

Antibodies against acetylated and total forms of a known sirtuin substrate (e.g., acetyl-p53 (Lys382), total p53)

-

Secondary antibodies

-

Western blotting equipment and reagents

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with antibodies against the acetylated and total forms of the sirtuin substrate.

-

Visualize the protein bands and quantify the band intensities.

-

Determine the ratio of acetylated to total protein to assess the effect of this compound on sirtuin activity.

Materials:

-

Cell line of interest

-

This compound

-

NAD+/NADH quantification kit (commercially available)

Procedure:

-

Treat cells with this compound as described above.

-

Extract NAD+ and NADH from the cells according to the kit manufacturer's instructions.

-

Measure the NAD+ and NADH levels using the provided assay.

-

Calculate the total NAD+ concentration and the NAD+/NADH ratio to determine if this compound affects the cellular NAD+ pool.

Visualizations: Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the proposed research, the following diagrams have been generated using the DOT language.

Caption: Proposed cellular metabolism and interaction of this compound with the SIRT1 pathway.

Caption: Experimental workflow for investigating the interaction of this compound with sirtuins.

Conclusion

The study of this compound's interaction with sirtuins represents a promising frontier in the development of novel therapeutics targeting aging and metabolic diseases. While its effects are currently unknown, its structural relationship to nicotinamide provides a strong rationale for its investigation. This technical guide offers a comprehensive framework, from chemical synthesis to detailed cellular analysis, to empower researchers to unravel the potential of this intriguing molecule. The provided protocols and conceptual diagrams are intended to serve as a launchpad for rigorous scientific inquiry into what could be a new class of sirtuin modulators.

References

- 1. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 7. Measurement of sirtuin enzyme activity using a substrate-agnostic fluorometric nicotinamide assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidative Potential of N-(Hydroxymethyl)nicotinamide: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Hydroxymethyl)nicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a compound of growing interest within the scientific community. While direct and extensive research into its specific antioxidative properties is still emerging, its structural relationship to nicotinamide provides a strong basis for investigating its potential role in mitigating oxidative stress.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of pathological conditions. This technical guide synthesizes the current understanding of the potential antioxidative mechanisms of this compound, drawing inferences from the well-documented properties of its parent compound, nicotinamide, and its derivatives. It also outlines the standard experimental protocols used to evaluate such properties.

Proposed Antioxidative Mechanisms

The antioxidant activity of nicotinamide and its derivatives is believed to be multifaceted, involving both direct and indirect mechanisms to protect cells from oxidative damage.[1] These mechanisms likely extend to this compound.

1. Direct Scavenging of Reactive Oxygen Species (ROS): Nicotinamide and its derivatives may directly neutralize ROS by donating electrons.[1] This action helps to quench these highly reactive molecules, thereby preventing them from damaging vital cellular components such as DNA, proteins, and lipids.[1]

2. Enhancement of Endogenous Antioxidant Systems: Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production.[1][2][3] NAD+ is also essential for the function of various enzymes, including those involved in the cellular antioxidant defense system. By potentially increasing the intracellular pool of NAD+, this compound could indirectly bolster the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[4]

3. Modulation of Signaling Pathways: Nicotinamide has been shown to influence signaling pathways involved in the cellular response to oxidative stress.[1] One such pathway involves sirtuins, a class of NAD+-dependent deacetylases that regulate various cellular processes, including stress resistance and longevity.[1][3] By modulating sirtuin activity, this compound could potentially enhance cellular resilience to oxidative insults.[1]

Potential Signaling Pathway of this compound in Oxidative Stress Mitigation

Caption: Proposed mechanism of this compound in cellular protection against ROS.

Experimental Protocols for Assessing Antioxidant Properties

Evaluating the antioxidative potential of a compound like this compound involves a series of in vitro assays. These assays can be broadly categorized into methods that measure radical scavenging activity and those that assess the reduction of metal ions.

Table 1: Summary of In Vitro Antioxidant Assays

| Assay | Principle | Measured Outcome | Reference Compound |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at ~517 nm. | Trolox, Ascorbic Acid |

| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color. | Decrease in absorbance at ~734 nm. | Trolox, Ascorbic Acid |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | Increase in absorbance at ~593 nm. | Ferrous Sulfate, Trolox |

| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay | Measures the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺), which form a colored complex with neocuproine. | Increase in absorbance at ~450 nm. | Uric Acid, Trolox |

Detailed Methodologies

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound to the wells.

-

Include a control (DPPH solution with solvent) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: In this assay, ABTS is converted to its radical cation (ABTS•+) by reaction with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

-

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound.

-

Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Experimental Workflow for In Vitro Antioxidant Assays

Caption: General workflow for conducting in vitro antioxidant capacity assays.

Conclusion and Future Directions

While direct experimental evidence for the antioxidative properties of this compound is currently limited, its structural similarity to nicotinamide suggests a strong potential for such activity. The proposed mechanisms, including direct ROS scavenging and indirect support of endogenous antioxidant systems via NAD+ production, provide a solid framework for future research.[1] The experimental protocols detailed in this guide offer standardized methods for rigorously evaluating these potential properties.

Future research should focus on:

-

Performing comprehensive in vitro antioxidant assays to quantify the radical scavenging and reducing capacities of this compound.

-

Conducting cell-based assays to investigate its ability to protect various cell types from oxidative damage.

-

Elucidating the specific molecular pathways through which this compound exerts its effects, including its influence on NAD+ metabolism and sirtuin activity.

Such studies will be crucial in fully characterizing the antioxidative profile of this compound and determining its potential as a therapeutic agent in oxidative stress-related diseases.

References

- 1. What is the mechanism of Hydroxymethylnicotinamide? [synapse.patsnap.com]

- 2. Effects of N1-methylnicotinamide on oxidative and glycooxidative stress markers in rats with streptozotocin-induced diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD+ metabolism and oxidative stress: the golden nucleotide on a crown of thorns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide pretreatment protects cardiomyocytes against hypoxia-induced cell death by improving mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(Hydroxymethyl)nicotinamide and its Implied Role in DNA Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Hydroxymethyl)nicotinamide (HMN) is a derivative of nicotinamide (NAM), a form of vitamin B3. While direct research on HMN's role in DNA repair is limited, its close structural relationship to NAM allows for strong inferences about its potential mechanisms of action. Nicotinamide is a critical precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for cellular energy metabolism and a substrate for key enzymes in DNA repair, notably Poly(ADP-ribose) polymerases (PARPs). This guide synthesizes the extensive research on nicotinamide to project the likely functions of HMN in DNA repair, focusing on its potential as a PARP inhibitor and its role in maintaining genomic stability. We provide a comprehensive overview of the relevant signaling pathways, quantitative data from key studies on nicotinamide, and detailed experimental protocols for assays pertinent to this field of research.

Introduction to this compound

This compound (C7H8N2O2) is synthesized from nicotinamide and formaldehyde.[1] It has been primarily identified as an antimicrobial agent.[1][2] Given that it is a derivative of nicotinamide, its biological activities are presumed to be closely linked to those of its parent compound. Nicotinamide is a well-established modulator of various cellular processes, including DNA repair, through its role in NAD+ biosynthesis and as a direct inhibitor of enzymes like PARPs and sirtuins.[3][4]

Postulated Mechanism of Action in DNA Repair

The primary mechanism by which HMN is expected to influence DNA repair is through its relationship with the NAD+ metabolic pathway and its potential to act as a PARP inhibitor, similar to nicotinamide.

Role as an NAD+ Precursor

Nicotinamide is a key component of the NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels.[5] NAD+ is an essential coenzyme for ATP production, which provides the necessary energy for DNA repair processes.[6][7] DNA damage can lead to a depletion of cellular NAD+ and ATP, and supplementation with nicotinamide has been shown to prevent this energy crisis, thereby supporting DNA repair.[6] It is plausible that HMN, after potential metabolic conversion to nicotinamide, contributes to the cellular NAD+ pool.

PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[8] PARP-1 detects DNA damage and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) chains that recruit other DNA repair proteins.[5] Nicotinamide is a known inhibitor of PARP-1.[4][9] This inhibition can have dual effects: at high concentrations, it can impair DNA repair, but in the context of cancer therapy, it can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations) when combined with DNA-damaging agents like cisplatin or radiation.[9]

Involvement in Specific DNA Repair Pathways

Based on the functions of nicotinamide, HMN is likely to influence several DNA repair pathways.

Base Excision Repair (BER)

The BER pathway is primarily responsible for repairing small, non-helix-distorting base lesions, such as those caused by oxidation and alkylation. PARP-1 plays a critical signaling role in BER. The PARP-NAD-SIRT axis, involving PARP1, PARP2, SIRT1, and SIRT6, is a key regulatory component of BER.[10] By modulating PARP activity and NAD+ levels, HMN would be expected to influence the efficiency of BER.

Nucleotide Excision Repair (NER)

NER is responsible for repairing bulky, helix-distorting DNA lesions, such as cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts caused by UV radiation.[6] Studies have shown that nicotinamide enhances the repair of UV-induced DNA damage by increasing the rate of excision repair, a key step in NER.[6][11] This is partly attributed to the prevention of ATP depletion, ensuring that the energy-dependent steps of NER can proceed. Nicotinamide has been shown to upregulate the expression of genes involved in the NER pathway, such as SIRT1 and p53, following UV exposure.[12]

Double-Strand Break (DSB) Repair

The two main pathways for repairing DNA double-strand breaks are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[13][14] The role of nicotinamide, and by extension HMN, in these pathways is less direct but can be inferred through its interaction with PARP-1. PARP inhibitors are known to trap PARP-1 on DNA, which can lead to the formation of DSBs during DNA replication. In cells with deficient HR (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This is the principle of synthetic lethality.

Quantitative Data Summary (from Nicotinamide Studies)

The following tables summarize quantitative data from studies on nicotinamide, which may serve as a proxy for estimating the effective concentrations for HMN in experimental settings.

| Parameter | Value | Cell Line/System | Reference |

| In vitro PARP Activity Inhibition | Starts at 0.5 mM (500 µM) | Recombinant PARP | [15] |

| Endogenous PARP Inhibition | 1 mM (similar to 3-aminobenzamide) | MDA-MB-436 breast cancer cells | [15] |

| Enhanced DNA Repair (post-MNNG) | 50-500 µM | Primary human mammary epithelial cells | [16] |

| Increased Cell Survival (post-UV) | 0.1 and 33 µM | Human skin fibroblasts | [16] |

| Reduction in new NMSCs | 23% | High-risk patients (ONTRAC trial) | [17] |

NMSC: Non-melanoma skin cancer; MNNG: N-methyl-N'-nitro-N-nitrosoguanidine

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

In Vitro PARP Activity Assay

This protocol is adapted from commercially available kits (e.g., Trevigen Universal Chemiluminescent PARP assay kit) and published studies.[15]

-

Reagents and Materials:

-

Recombinant PARP enzyme

-

Activated DNA (provided in kits)

-

NAD+ solution

-

HMN or Nicotinamide solutions at various concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 0.75, 1 mM)

-

PARP buffer

-

Streptavidin-coated 96-well plates

-

Biotinylated PARP substrate

-

Chemiluminescent detection reagents

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of HMN/Nicotinamide in PARP buffer.

-

In a 96-well plate, add PARP buffer, activated DNA, and the HMN/Nicotinamide dilutions.

-

Add recombinant PARP enzyme to each well.

-

Initiate the reaction by adding NAD+.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated PARP substrate.

-

Incubate to allow binding.

-

Wash the plate to remove unbound components.

-

Add an anti-PAR antibody conjugated to a detection enzyme (e.g., HRP).

-

Incubate and wash.

-

Add chemiluminescent substrate and measure the signal using a luminometer.

-

Calculate the percent inhibition relative to the no-inhibitor control.

-

Single Cell Gel Electrophoresis (Comet Assay)

This protocol provides a general outline for the alkaline comet assay.[1][2][3][4][9]

-

Reagents and Materials:

-

Treated and control cell suspensions

-

Low-melting-point agarose

-

Normal-melting-point agarose

-

Comet assay slides

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA stain (e.g., ethidium bromide, SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

-

-

Procedure:

-

Coat slides with normal-melting-point agarose and allow to dry.

-

Mix cell suspension with low-melting-point agarose at 37°C.

-

Pipette the cell/agarose mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.

-

Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Place slides in a horizontal electrophoresis tank and fill with alkaline electrophoresis buffer.

-

Allow DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.

-

Gently remove slides, wash with neutralization buffer, and then with distilled water.